6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Description
6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is an organic compound with the molecular formula C8H7NO2S. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure.
Properties
IUPAC Name |
6-methylthieno[2,3-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-9-6(8(10)11)4-5-2-3-12-7(5)9/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQQTOVFGYGERC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule’s structure comprises a thieno[2,3-b]pyrrole scaffold with a methyl group at the nitrogen (N6) and a carboxylic acid at position 5. Retrosynthetically, the molecule can be dissected into:
Synthetic Routes
Cyclization Approaches
Thiophene-Pyrrole Annulation
A plausible route involves cyclizing a substituted thiophene with a methylamino-containing side chain. For example, 3-(methylamino)thiophene-2-carboxylic acid ethyl ester could undergo intramolecular cyclization under acidic or thermal conditions to form the pyrrole ring.
Mechanism :
- Deprotonation of the methylamino group.
- Nucleophilic attack on the adjacent carbonyl carbon, forming the pyrrole ring.
- Aromatization via elimination of water.
Key Intermediate : Ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate (CAS 35357-56-3), which is subsequently hydrolyzed to the carboxylic acid (Figure 1).
Paal-Knorr Cyclization
Adapting the Paal-Knorr method, a 1,4-diketone-thiophene hybrid could react with methylamine to form the pyrrole ring. However, this approach requires precise positioning of ketone groups on the thiophene to ensure correct annulation.
Alkylation of Pyrrole Nitrogen
Introducing the methyl group post-cyclization is challenging due to the aromatic stability of the pyrrole ring. Instead, in-situ alkylation during cyclization is preferred. For instance, using methylamine as the nitrogen source in cyclization reactions ensures direct incorporation of the methyl group at N6.
Example Protocol :
Ester Hydrolysis to Carboxylic Acid
The final step involves hydrolyzing the ester intermediate to the carboxylic acid. This is achieved under basic (e.g., NaOH) or acidic conditions (e.g., H₂SO₄), followed by neutralization.
Procedure :
- Dissolve ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate in aqueous NaOH.
- Reflux until hydrolysis is complete (monitored by TLC).
- Acidify with HCl to precipitate the carboxylic acid.
- Purify via recrystallization or chromatography.
Experimental Considerations
Challenges and Optimization
Regiochemical Control
Ensuring correct fusion of the thiophene and pyrrole rings (2,3-b vs. 3,2-b) is critical. Steric and electronic effects during cyclization must be controlled via substrate design (e.g., electron-withdrawing groups at position 2 of thiophene).
Functional Group Compatibility
The ester group must withstand cyclization conditions. Using ethyl esters (vs. methyl) minimizes transesterification side reactions.
Chemical Reactions Analysis
Types of Reactions
6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
Medicinal Chemistry
- Enzyme Inhibition : This compound has shown potential as an inhibitor of various enzymes, including glycogen phosphorylase and histone lysine demethylase. These interactions can disrupt metabolic pathways and gene expression, making it a candidate for cancer therapy and other diseases.
- Anticancer Activity : Research indicates that 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid induces apoptosis in cancer cells, particularly in AGS (gastric cancer) and CaCo-2 (colorectal cancer) cell lines. A study reported a growth inhibition concentration (GI50) of 11 µM for AGS cells, suggesting significant anticancer properties linked to its ability to modulate the cell cycle and promote cell death through intrinsic pathways .
Biological Studies
- Protein-Ligand Interactions : The compound is utilized in studying protein-ligand interactions due to its ability to bind selectively to target proteins. This property is essential for drug design and development.
- Cell Cycle Modulation : Investigations have shown that it affects cell cycle distribution, causing specific phase arrests that contribute to its anticancer effects .
Organic Electronics
- Material Science : this compound serves as a building block in the synthesis of organic electronic materials, including photovoltaic devices. Its electronic properties make it suitable for applications in organic semiconductors and solar cells.
Case Study 1: Anticancer Effects on AGS Cell Line
Case Study 2: Evaluation Against Colorectal Cancer
Another investigation focused on derivatives of thieno[2,3-b]pyrrole against CaCo-2 cells. The study found lower GI50 values for certain derivatives, indicating enhanced anticancer efficacy due to structural modifications that improved their interaction with biological targets .
Mechanism of Action
The mechanism of action of 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit malate synthase in Mycobacterium tuberculosis, which is crucial for the bacterium’s survival and pathogenicity. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
6H-thieno[2,3-b]pyrrole-5-carboxylic acid: Similar in structure but lacks the methyl group at the 6-position.
Thieno[2,3-b]pyrrole-2-carboxylic acid: Differently substituted at the 2-position.
Thieno[2,3-b]pyrrole-4-carboxylic acid: Substituted at the 4-position instead of the 5-position.
Uniqueness
6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions with molecular targets and pathways .
Biological Activity
6-Methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by recent research findings and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thieno[2,3-b]pyrrole core followed by carboxylation to introduce the carboxylic acid functionality. Various synthetic routes have been documented, including methods that utilize palladium-catalyzed coupling reactions and other nucleophilic substitution techniques .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has been evaluated for its growth inhibitory effects using the sulforhodamine B (SRB) assay across several human tumor cell lines, including:
| Cell Line | GI50 (µM) | Mechanism |
|---|---|---|
| AGS (Gastric Cancer) | 11.0 | Induction of apoptosis |
| CaCo-2 (Colorectal) | 9.2 | Cell cycle arrest |
| MCF7 (Breast Cancer) | 10.9 | Apoptotic pathways |
| NCI-H460 (Lung Cancer) | 12.5 | Inhibition of proliferation |
The compound demonstrated selective toxicity towards cancer cells while exhibiting minimal toxicity to non-tumor cell lines .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : Evidence suggests that it promotes apoptosis in cancer cells through intrinsic pathways, leading to programmed cell death .
- Cell Cycle Modulation : It has been shown to affect the cell cycle distribution, causing arrest at specific phases which contributes to its anticancer effects .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on AGS Cell Line : A study reported a GI50 value of 11 µM for AGS cells, indicating significant growth inhibition. The mechanism was linked to apoptosis rather than necrosis, as evidenced by morphological changes in treated cells .
- Evaluation Against Colorectal Cancer : Another investigation revealed that derivatives of thieno[2,3-b]pyrrole exhibited lower GI50 values against CaCo-2 cells, suggesting structure-activity relationships that enhance anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted thiophene precursors with pyrrole-forming reagents. For example, ethyl esters of thienopyrrole derivatives (e.g., ethyl 3-iodo-pyrrolo[2,3-c]pyridine-5-carboxylate) can undergo hydrolysis under acidic or basic conditions to yield the carboxylic acid . Modifications may include introducing methyl groups via alkylation or using pre-functionalized intermediates (e.g., 3-amino-5-methylthieno[2,3-d]pyrimidine derivatives) .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm substituent positions and ring connectivity (e.g., δ 2.4 ppm for methyl groups in thienopyrrole systems) .
- X-ray crystallography : Resolve bond angles and confirm tautomeric forms (e.g., PDB ligand 5LA with similar thienopyrrole-carboxylic acid motifs) .
- Mass spectrometry : Validate molecular weight (e.g., C7H7NO2S for the parent structure) .
Q. What strategies are used to functionalize the carboxylic acid group?
- Methodological Answer : The carboxylic acid can be activated via CDI (1,1′-carbonyldiimidazole) or thionyl chloride to form reactive intermediates for:
- Amidation : React with amines (e.g., 3-amino-5-chloro-N-cyclopropyl derivatives) to generate carboxamides .
- Esterification : Use alkyl halides or diazomethane for methyl/ethyl esters .
Advanced Research Questions
Q. How do structural modifications impact biological activity in thienopyrrole-carboxylic acid analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on:
- Methyl group position : Substituents at the 6-position (vs. 4- or 5-) enhance target binding (e.g., antitumor activity in pyrrolo[2,3-d]pyrimidine derivatives) .
- Halogenation : Chlorine at the 2-position (as in 5LA ligand) improves solubility and pharmacokinetics .
- Bioisosteric replacement : Replacing the thiophene ring with pyridine (e.g., 5-chloro-3-pyridinecarboxylic acid) alters electronic properties .
Q. What computational methods are used to model interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use PDB structures (e.g., 5LA) to predict binding modes with enzymes or receptors .
- DFT calculations : Analyze electron density distributions to optimize substituent effects on reactivity .
- MD simulations : Assess stability of ligand-protein complexes (e.g., for kinase inhibitors) .
Q. How is crystallographic data applied to resolve tautomeric ambiguity in thienopyrrole systems?
- Methodological Answer : X-ray diffraction of single crystals (e.g., 2-chloranyl-6~{H}-thieno[2,3-b]pyrrole-5-carboxylic acid) confirms the dominant tautomer and hydrogen-bonding networks, which are critical for solid-state reactivity .
Data Contradiction and Reproducibility
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Purity validation : Use HPLC (≥95% purity) to exclude impurities as confounding factors .
- Assay standardization : Compare IC50 values under consistent conditions (e.g., pH, temperature).
- Structural verification : Confirm regiochemistry via 2D NMR (e.g., NOESY for spatial proximity of methyl groups) .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating enzyme inhibition?
- Methodological Answer :
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases .
- Cellular uptake : Radiolabel the compound (e.g., 14C-methyl group) and measure intracellular accumulation via scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
